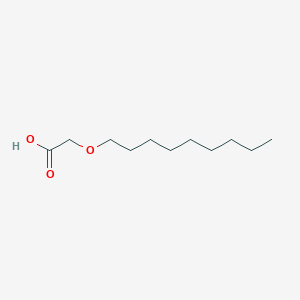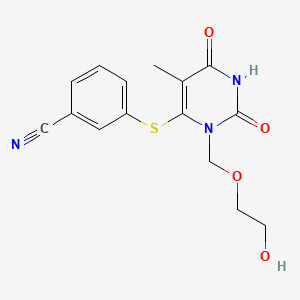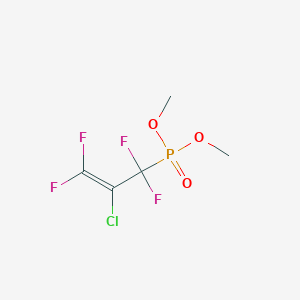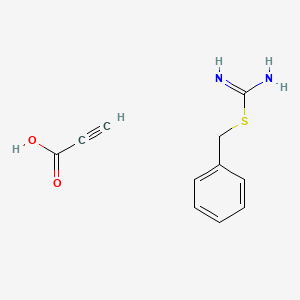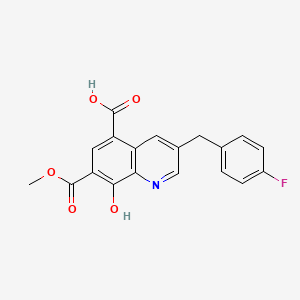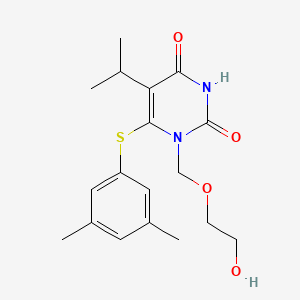
5'-Cytidylic acid, 2',3'-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- is a synthetic nucleotide analog. This compound is structurally related to cytidine, a nucleoside that is a fundamental building block of RNA. The modification at the 2’ and 3’ positions of the ribose sugar and the esterification with a lipid moiety make this compound unique and potentially useful in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- involves several steps:
Protection of the Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of cytidine are protected using suitable protecting groups.
Deoxygenation: The protected cytidine undergoes deoxygenation at the 2’ and 3’ positions to form 2’,3’-dideoxycytidine.
Esterification: The 2’,3’-dideoxycytidine is then esterified with 2,3-bis((1-oxotetradecyl)oxy)propyl chloride under basic conditions to form the desired compound.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesizers and high-throughput purification techniques such as HPLC.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the lipid ester moiety.
Reduction: Reduction reactions can target the ester linkages, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the lipid moiety.
Reduction: Alcohol derivatives of the ester linkages.
Substitution: New ester derivatives with different functional groups.
Applications De Recherche Scientifique
5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogs and their chemical properties.
Biology: Investigated for its potential role in interfering with RNA synthesis and function.
Medicine: Explored as a potential antiviral agent due to its structural similarity to nucleoside analogs used in antiviral therapies.
Industry: Utilized in the development of lipid-based drug delivery systems.
Mécanisme D'action
The compound exerts its effects by mimicking natural nucleotides and incorporating into RNA chains during synthesis. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting viral replication or affecting cellular processes. The lipid moiety enhances its cellular uptake and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxycytidine: Lacks the lipid ester moiety and is used as an antiviral agent.
5’-Cytidylic acid: The unmodified nucleotide.
2’,3’-Dideoxy-5’-adenylic acid: Another nucleotide analog with similar modifications.
Uniqueness
The presence of the lipid ester moiety in 5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- distinguishes it from other nucleotide analogs. This modification enhances its lipophilicity, cellular uptake, and potentially its biological activity.
This detailed article provides a comprehensive overview of 5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
128008-48-0 |
|---|---|
Formule moléculaire |
C40H72N3O10P |
Poids moléculaire |
786.0 g/mol |
Nom IUPAC |
[(2S)-3-[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C40H72N3O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-38(44)49-31-35(53-39(45)26-24-22-20-18-16-14-12-10-8-6-4-2)33-51-54(47,48)50-32-34-27-28-37(52-34)43-30-29-36(41)42-40(43)46/h29-30,34-35,37H,3-28,31-33H2,1-2H3,(H,47,48)(H2,41,42,46)/t34-,35-,37+/m0/s1 |
Clé InChI |
WZZKTSYQORRLRO-VUNSNMIUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



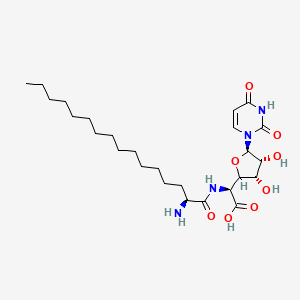
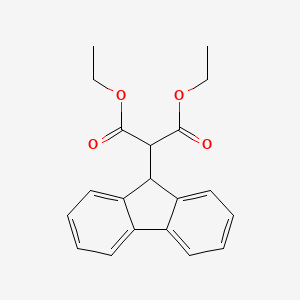
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
